AG 126 Selective ERK1/2 Phosphorylation Inhibition vs. Weak EGFR/PDGFR Activity Demonstrates Kinase Selectivity Profile Differentiation
AG 126 demonstrates a distinct kinase selectivity profile characterized by effective inhibition of ERK1 (p44) and ERK2 (p42) phosphorylation at 25-50 μM, while exhibiting minimal activity against epidermal growth factor receptor kinase (EGFRK) with an IC50 of 450 μM and platelet-derived growth factor receptor kinase (PDGFRK) with an IC50 exceeding 100 μM [1]. This selectivity pattern contrasts with broad-spectrum tyrosine kinase inhibitors and with more potent tyrphostins targeting growth factor receptors, positioning AG 126 as a functional ERK pathway modulator rather than a general RTK inhibitor.
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50 / effective concentration) |
|---|---|
| Target Compound Data | ERK1/ERK2 phosphorylation inhibition at 25-50 μM; EGFRK IC50 = 450 μM; PDGFRK IC50 > 100 μM |
| Comparator Or Baseline | Typical potent EGFR-targeting tyrphostins (e.g., AG 1478 with EGFR IC50 in nM range); broad-spectrum kinase inhibitors |
| Quantified Difference | >9-18 fold weaker EGFR inhibition relative to ERK inhibitory concentration range; >100 μM differential between ERK-active and PDGFR-inactive concentrations |
| Conditions | In vitro kinase assays; EGFR activity measured by [γ-32P]ATP transfer to poly(GAT) substrate with EGF-preactivated EGFR at pH 7.6, 2°C |
Why This Matters
This selectivity profile enables researchers to specifically interrogate ERK-dependent signaling pathways without confounding effects from EGFR or PDGFR inhibition, a critical distinction for experimental design in inflammation and MAPK pathway studies.
- [1] BindingDB. BDBM4326: 2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile. Affinity Data: EGFR Ki = 1.50E+5 nM, IC50 = 4.50E+5 nM (450 μM). Assay pH 7.6, 2°C. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4326 View Source
